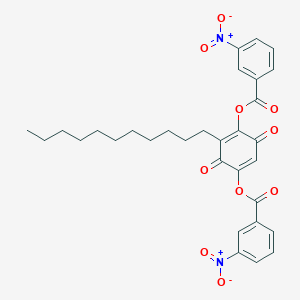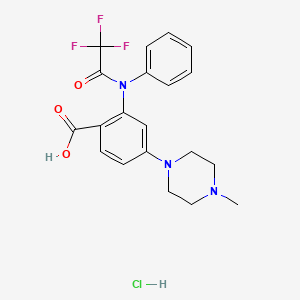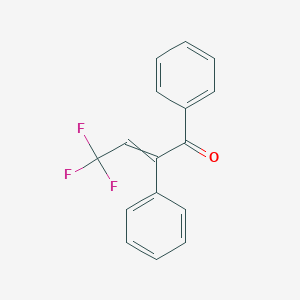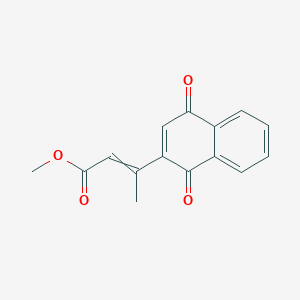
Fmoc-2,4-dichloro-D-homophenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-2,4-dichloro-D-homophenylalanine is a synthetic amino acid derivative used primarily in the field of proteomics research. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis. The compound’s molecular formula is C25H21Cl2NO4, and it has a molecular weight of 470.34 .
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and substitution reactions .
Industrial Production Methods
Industrial production of Fmoc-2,4-dichloro-D-homophenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Fmoc-2,4-dichloro-D-homophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and organic solvents like dimethylformamide (DMF) are commonly used.
Deprotection Reactions: Piperidine in DMF is typically used to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound and the deprotected amino acid .
科学的研究の応用
Chemistry
In chemistry, Fmoc-2,4-dichloro-D-homophenylalanine is used in the synthesis of peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The dichloro groups can act as probes to investigate the binding sites and mechanisms of various biological molecules .
Medicine
In medicine, this compound is used in the development of peptide-based drugs. Its unique structure allows for the design of peptides with enhanced stability and bioactivity .
Industry
In the industrial sector, this compound is used in the production of specialized peptides for various applications, including drug development, diagnostics, and biotechnology .
作用機序
The mechanism of action of Fmoc-2,4-dichloro-D-homophenylalanine involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group is removed, revealing the free amino group for further reactions. The dichloro groups on the phenyl ring can interact with various molecular targets, influencing the properties and activities of the resulting peptides .
類似化合物との比較
Similar Compounds
Fmoc-3,4-dichloro-D-homophenylalanine: Similar in structure but with different positions of the dichloro groups.
Fmoc-2,5-dichloro-D-homophenylalanine: Another variant with dichloro groups at different positions.
Fmoc-D-homophenylalanine: Lacks the dichloro substituents, making it less reactive in certain chemical reactions.
Uniqueness
Fmoc-2,4-dichloro-D-homophenylalanine is unique due to the specific positioning of the dichloro groups on the phenyl ring. This positioning allows for specific interactions with molecular targets, making it a valuable tool in peptide synthesis and research .
特性
分子式 |
C25H21Cl2NO4 |
|---|---|
分子量 |
470.3 g/mol |
IUPAC名 |
(2R)-4-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H21Cl2NO4/c26-16-11-9-15(22(27)13-16)10-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m1/s1 |
InChIキー |
CRJTYUFAAFBWAR-HSZRJFAPSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid](/img/structure/B12638570.png)
![3-Piperidinecarboxylic acid, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-6-methyl-, (3S,6R)-](/img/structure/B12638571.png)
![3-{(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(3-fluorophenyl)propanamide](/img/structure/B12638578.png)





![N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B12638629.png)


![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)
methanone](/img/structure/B12638649.png)

